molecular formula C15H19F3N2S B1683154 Ticarbodine CAS No. 31932-09-9

Ticarbodine

Cat. No.: B1683154
CAS No.: 31932-09-9
M. Wt: 316.4 g/mol
InChI Key: YTNJAWMNFLIDLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ticarbodine can be synthesized through the reaction of 2,6-dimethylpiperidine with 3-(trifluoromethyl)phenyl isothiocyanate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethylpiperidine+3-(Trifluoromethyl)phenyl isothiocyanateThis compound\text{2,6-Dimethylpiperidine} + \text{3-(Trifluoromethyl)phenyl isothiocyanate} \rightarrow \text{this compound} 2,6-Dimethylpiperidine+3-(Trifluoromethyl)phenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Ticarbodine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiourea derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ticarbodine has several scientific research applications, including:

Mechanism of Action

Ticarbodine exerts its effects by targeting specific molecular pathways in parasitic worms. It interferes with the normal functioning of the worms’ nervous system, leading to paralysis and eventual death of the parasites . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with ion channels and neurotransmitter receptors in the worms.

Comparison with Similar Compounds

Similar Compounds

    Ticarcillin: A carboxypenicillin antibiotic used to treat bacterial infections.

    Ticlopidine: An antiplatelet drug used to prevent blood clots.

    Icaridin: An insect repellent used to prevent insect bites.

Uniqueness of Ticarbodine

This compound is unique due to its specific anthelmintic properties and its ability to target parasitic worms effectively. Unlike other similar compounds, this compound is not used as an antibiotic or antiplatelet drug but is specifically designed for treating parasitic infections .

Properties

CAS No.

31932-09-9

Molecular Formula

C15H19F3N2S

Molecular Weight

316.4 g/mol

IUPAC Name

2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

InChI

InChI=1S/C15H19F3N2S/c1-10-5-3-6-11(2)20(10)14(21)19-13-8-4-7-12(9-13)15(16,17)18/h4,7-11H,3,5-6H2,1-2H3,(H,19,21)

InChI Key

YTNJAWMNFLIDLW-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCC(N1C(=NC2=CC=CC(=C2)C(F)(F)F)S)C

SMILES

CC1CCCC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C

Canonical SMILES

CC1CCCC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha,alpha,alpha-trifluoro-2,6-dimethylthio- 1-piperidinecarboxy-m-toluidide
ticarbodine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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